molecular formula C7H14O3 B3053493 Ethyl 3-hydroxypentanoate CAS No. 54074-85-0

Ethyl 3-hydroxypentanoate

Cat. No. B3053493
Key on ui cas rn: 54074-85-0
M. Wt: 146.18 g/mol
InChI Key: YESYELHMPYCIAQ-UHFFFAOYSA-N
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Patent
US05128252

Procedure details

The mixture of 1.9 g of ethyl R-(+)-3-butyryloxypentanate, 16 ml of 1,2-dichloroethane, 16 ml of ethanol and 0.3 ml of sulfuric acid was refluxed for 40 hours, water and ethyl acetate was added and the mixture was stirred. The separated organic layer was washed with a saturated aqueous solution of sodium bicarbonate and then with water, and dried on anhydrous magnesium sulfate. The solvent was distilled away, and 1.0 g crude product was obtained. The crude product was chromatographically purified, and 0.63 g of ethyl R-(-)-3-hydroxypentanate. [α]D24 =-29.7° (C=0.90, CHCl3). As described above, the optical purity of the obtained compound was tested by using Eu(hfc)3 as a shift agent. It was 88% ee. Moreover, the formulation of the above compounds was supported well by their NMR charts.
[Compound]
Name
ethyl R-(+)-3-butyryloxypentanate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3]Cl.[CH2:5]([OH:7])[CH3:6].S(=O)(=O)(O)O.O.[C:14]([O:17][CH2:18][CH3:19])(=[O:16])C>>[OH:7][CH:5]([CH2:2][CH3:3])[CH2:6][C:14]([O:17][CH2:18][CH3:19])=[O:16]

Inputs

Step One
Name
ethyl R-(+)-3-butyryloxypentanate
Quantity
1.9 g
Type
reactant
Smiles
Name
Quantity
16 mL
Type
reactant
Smiles
ClCCCl
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 40 hours
Duration
40 h
WASH
Type
WASH
Details
The separated organic layer was washed with a saturated aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, and dried on anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)OCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05128252

Procedure details

The mixture of 1.9 g of ethyl R-(+)-3-butyryloxypentanate, 16 ml of 1,2-dichloroethane, 16 ml of ethanol and 0.3 ml of sulfuric acid was refluxed for 40 hours, water and ethyl acetate was added and the mixture was stirred. The separated organic layer was washed with a saturated aqueous solution of sodium bicarbonate and then with water, and dried on anhydrous magnesium sulfate. The solvent was distilled away, and 1.0 g crude product was obtained. The crude product was chromatographically purified, and 0.63 g of ethyl R-(-)-3-hydroxypentanate. [α]D24 =-29.7° (C=0.90, CHCl3). As described above, the optical purity of the obtained compound was tested by using Eu(hfc)3 as a shift agent. It was 88% ee. Moreover, the formulation of the above compounds was supported well by their NMR charts.
[Compound]
Name
ethyl R-(+)-3-butyryloxypentanate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3]Cl.[CH2:5]([OH:7])[CH3:6].S(=O)(=O)(O)O.O.[C:14]([O:17][CH2:18][CH3:19])(=[O:16])C>>[OH:7][CH:5]([CH2:2][CH3:3])[CH2:6][C:14]([O:17][CH2:18][CH3:19])=[O:16]

Inputs

Step One
Name
ethyl R-(+)-3-butyryloxypentanate
Quantity
1.9 g
Type
reactant
Smiles
Name
Quantity
16 mL
Type
reactant
Smiles
ClCCCl
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 40 hours
Duration
40 h
WASH
Type
WASH
Details
The separated organic layer was washed with a saturated aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, and dried on anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)OCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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